3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one
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Overview
Description
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an iodine atom at the 3-position, methoxy groups at the 6 and 7 positions, and a methyl group at the 1-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base such as potassium carbonate.
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved using a suitable cyclizing agent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the iodine and methyl groups.
3-Iodoquinoline: Lacks the methoxy and methyl groups.
1-Methylquinolin-4(1H)-one: Lacks the iodine and methoxy groups.
Uniqueness
3-Iodo-6,7-dimethoxy-1-methylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity. The methoxy groups can increase its solubility and stability, while the methyl group can influence its binding affinity to molecular targets.
Properties
Molecular Formula |
C12H12INO3 |
---|---|
Molecular Weight |
345.13 g/mol |
IUPAC Name |
3-iodo-6,7-dimethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H12INO3/c1-14-6-8(13)12(15)7-4-10(16-2)11(17-3)5-9(7)14/h4-6H,1-3H3 |
InChI Key |
UPBBMGSVQAYEDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)I |
Origin of Product |
United States |
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